2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol
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Overview
Description
3-Iodovesamicol is a bioactive chemical.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Studies focus on synthesis methods of derivatives like 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, crucial for understanding the chemical properties of "2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol" (Vardanyan, 2018).
- Radical Cyclization : Radical cyclization techniques have been explored for creating spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, a process relevant to synthesizing similar complex molecules (Sulsky et al., 1999).
Cancer Theranostics
- Tumor-Targeting Derivatives : Research has been conducted on developing radiolabeled sigma receptor ligands, such as radioiodinated vesamicol derivatives, for imaging and therapeutic probes in cancer treatment. This includes compounds structurally similar to "2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol" (Mishiro et al., 2022).
Structural Studies
- Crystal and Molecular Structures : The crystal structures of related compounds, like threo-ifenprodil, have been determined. These studies provide insights into the molecular and crystal structures of similar piperidine derivatives (Kubicki & Codding, 2003).
Pharmacological Properties
- Pharmacological Properties of Derivatives : The pharmacological properties of derivatives like trihexyphenidyl, biperiden, and diphenidol have been described, providing a basis for understanding similar compounds' potential pharmacological applications (Vardanyan, 2018).
Co-crystallization Studies
- Co-crystallization with Antipsychotic Agents : Studies on the co-crystallization of similar compounds with antipsychotic agents have been conducted. This is crucial for understanding the intermolecular interactions in crystalline forms (Shaibah et al., 2019).
Drug Development
- Development of Novel Drugs : Research on designing and synthesizing new drugs based on similar structures has been carried out. This includes the exploration of compounds as selective estrogen receptor modulators (Yadav et al., 2011).
properties
CAS RN |
163552-13-4 |
---|---|
Product Name |
2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol |
Molecular Formula |
C17H24125INO |
Molecular Weight |
385.28 g/mol |
IUPAC Name |
2-[4-(3-iodophenyl)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H24INO/c18-15-5-3-4-14(12-15)13-8-10-19(11-9-13)16-6-1-2-7-17(16)20/h3-5,12-13,16-17,20H,1-2,6-11H2 |
InChI Key |
CFLJNDCDWKBDGE-VWTWKIFESA-N |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC(=CC=C3)I)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC(=CC=C3)I)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(125I)mIV 2-(4-(3-iodophenyl)piperidino)cyclohexanol 3-iodovesamicol m-iodovesamicol meta-iodovesamicol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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